molecular formula C18H18O3 B166871 Flurenol-butyl CAS No. 2314-09-2

Flurenol-butyl

Cat. No. B166871
CAS RN: 2314-09-2
M. Wt: 282.3 g/mol
InChI Key: PSGPXWYGJGGEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurenol-butyl, also known as butyl 9-hydroxyfluorene-9-carboxylate, is a derivative of flurenol . It is used as a plant growth regulator, often in conjunction with phenoxy herbicides . It is absorbed by the leaves and roots, with translocation acropetally and basipetally, and accumulation in growing tips of shoots and roots .


Molecular Structure Analysis

The molecular formula of Flurenol-butyl is C18H18O3, and its molecular weight is 282.33 . The IUPAC Standard InChI is InChI=1S/C18H18O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18/h4-11,20H,2-3,12H2,1H3 .


Physical And Chemical Properties Analysis

Flurenol-butyl has a molecular weight of 282.33 . Its melting point is 70°C, and its estimated boiling point is 384.95°C . It has a density of 1.1181 (rough estimate) and a refractive index of 1.5490 (estimate) . Its water solubility is 3.65g/L at 20 ºC .

Scientific Research Applications

Metabolism in Higher Plants

Flurenol-butyl's metabolism in higher plants was studied by applying 14C-labelled flurenol-butyl ester to the leaves of Phaseolus vulgaris. The research led to the identification and characterization of two isomeric β-glucosides and four other polar metabolites, providing insights into the systemic growth-regulating properties of flurenol-butyl in plant biology (Wotschokowsky, 1972).

Phytotoxicity Studies

The phytotoxic effects of fluazifop-P-butyl, a derivative of flurenol-butyl, were investigated on nine perennial wildflower species and two grass species. This study revealed that while fluazifop-P-butyl can reduce seedling emergence and increase phytotoxicity, these effects were generally temporary and limited to higher application rates. This research is significant for the management of biodiversity in amenity areas (Blake et al., 2012).

Photodecomposition Research

Research on the photodecomposition of flurecol-butyl, another derivative, under sunlight and UV irradiation highlighted its rapid degradation as a pesticide. This study is crucial for understanding the environmental impact and stability of such compounds (Hosangadi & Asgaonkar, 1996).

Impact on Seed Germination and Plant Growth

The effects of fluazifop-p-butyl on seed germination, seedling emergence, and plant growth were examined in several Australian native and introduced species. The findings showed that both native and introduced species were adversely affected by the herbicide, indicating its broad-spectrum impact and implications for biodiversity conservation (Rokich et al., 2009).

Oxidative Stress Induction in Plants

A study on Phaseolus vulgaris L. treated with fluazifop-p-butyl showed significant physiological changes, including decreased biomass and chlorophyll content, and increased oxidative stress. This research provides important insights into the non-target effects of herbicides on plant physiology (Odjegba & Adebisi, 2022).

Safety And Hazards

In case of inhalation or skin contact with Flurenol-butyl, it is advised to move the victim to fresh air and wash off with soap and plenty of water . If ingested or in contact with eyes, rinse with water and get medical attention if symptoms occur . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

butyl 9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18/h4-11,20H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGPXWYGJGGEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041986
Record name Flurenol-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurenol-butyl

CAS RN

2314-09-2
Record name Flurenol-butyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2314-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurenol [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurenol-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 9-hydroxy-9H-fluorene-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURECOL-BUTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FU8JOO5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a reactor were added 0.05 mol of 9-hydroxyfluorene-9-carboxlic acid, 0.075 mol of butanol, 40 ml of toluene and 0.4 ml of concentrated sulfuric acid. The reaction was heated to reflux for 6 hrs, while water was separated by a water segregator. At the end of the reaction, the reaction mixture was neutralized with sodium bicarbonate, washed with saturated saline, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Removing the solvent gave the product with a yield of 80%.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurenol-butyl
Reactant of Route 2
Reactant of Route 2
Flurenol-butyl
Reactant of Route 3
Reactant of Route 3
Flurenol-butyl
Reactant of Route 4
Reactant of Route 4
Flurenol-butyl
Reactant of Route 5
Reactant of Route 5
Flurenol-butyl
Reactant of Route 6
Reactant of Route 6
Flurenol-butyl

Q & A

Q1: What is known about the presence of Flurenol-butyl in Achyranthes aspera?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the hydro-alcoholic extract of Achyranthes aspera whole plant revealed the presence of Flurenol-butyl ester at a concentration of 0.91%. [, ]

Q2: Are there other bioactive compounds identified alongside Flurenol-butyl in Achyranthes aspera?

A2: Yes, the GC-MS analysis identified various other compounds, including:

  • Lupeol [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.